N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-4-22-18-12-8-6-10-16(18)20-19(21)13-23-17-11-7-5-9-15(17)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQZPFAIMJKKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced via an electrophilic aromatic substitution reaction using ethyl bromide and phenol.
Formation of the Propan-2-ylphenoxy Intermediate: The propan-2-ylphenoxy group can be synthesized through a similar electrophilic aromatic substitution reaction using isopropyl bromide and phenol.
Coupling Reaction: The two intermediates are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and propan-2-yl groups, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric properties of its functional groups.
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Ring
The phenoxy ring’s substitution pattern significantly impacts biological activity. Below is a comparison of analogues with differing substituents:
Key Observations :
Variations in the N-Substituent of the Acetamide
The nitrogen substituent modulates pharmacokinetics and target affinity. Comparisons include:
Key Observations :
Pharmacological Activities of Analogues
Inferences for Target Compound :
- The 2-isopropylphenoxy group may confer anti-inflammatory properties akin to .
- Ethoxyphenyl’s lipophilicity could support CNS-targeted applications, similar to .
Biological Activity
N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide, a compound with the CAS number 304890-49-1, has garnered attention in scientific research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is classified as an amide. Its structure features an ethoxyphenyl group and a propan-2-ylphenoxy group attached to an acetamide backbone. The molecular formula is with a molecular weight of 313.39 g/mol.
Key Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | N-(2-ethoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide |
| Molecular Formula | |
| Molecular Weight | 313.39 g/mol |
| CAS Number | 304890-49-1 |
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors.
Potential Mechanisms:
- Enzyme Modulation : The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
- Receptor Interaction : It could interact with neurotransmitter receptors, influencing neurological functions.
- Cell Signaling Pathways : this compound may modulate signaling pathways such as MAPK and PI3K/Akt, which are crucial in cancer progression and cell survival.
Biological Activities
Research has indicated that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Studies suggest potential effectiveness against bacterial strains.
- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : Preliminary data indicate that it could induce apoptosis in cancer cells.
Case Study: Anticancer Activity
A study conducted on HepG2 hepatocellular carcinoma cells revealed that this compound has an IC50 value of approximately 3.84 μM, indicating significant cytotoxicity against these cancer cells. The compound was shown to induce G2/M phase cell cycle arrest and promote apoptosis through upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins like BCL-2 .
Research Findings
Recent studies have further elucidated the biological activities of this compound:
-
Antimicrobial Activity : In vitro tests demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 20 µg/mL - Anti-inflammatory Effects : Research indicated that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
- Mechanistic Insights : Molecular docking studies revealed that the phenoxy moiety of the compound interacts favorably with target receptors, facilitating its biological effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide, and how can reaction conditions be optimized?
- Methodological Answer: A multi-step synthesis is typically employed, starting with nucleophilic substitution of phenols with chloroacetamide derivatives under alkaline conditions (e.g., K₂CO₃ in acetonitrile). Key steps include temperature control (room temperature to reflux) and catalyst selection (e.g., palladium for coupling reactions). For optimization, use Design of Experiments (DoE) to systematically vary parameters like solvent polarity (DMSO vs. dichloromethane), catalyst loading, and reaction time. Continuous flow reactors improve scalability while maintaining purity .
Q. How should researchers address discrepancies in structural confirmation using spectroscopic data?
- Methodological Answer: Cross-validate NMR (¹H and ¹³C), IR, and mass spectrometry (MS) data. For example, the ethoxy group’s characteristic signals in ¹H NMR (~1.3 ppm for CH₃ and ~4.0 ppm for OCH₂) should align with IR peaks for C-O-C stretching (~1250 cm⁻¹). If contradictions arise (e.g., unexpected splitting in aromatic protons), re-examine sample purity via HPLC and consider X-ray crystallography for unambiguous confirmation .
Q. What analytical techniques are essential for monitoring reaction progress and ensuring product purity?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is critical for tracking intermediates and final product purity (>95%). Pair with LC-MS to confirm molecular ions (e.g., [M+H]⁺). For quantitative analysis, use internal standards like deuterated analogs. Thermal gravimetric analysis (TGA) ensures solvent residues are below 0.1% .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data across different in vitro assays?
- Methodological Answer: Standardize assay conditions (e.g., cell line viability, enzyme concentration) and validate using positive controls (e.g., known kinase inhibitors). For inconsistent IC₅₀ values, perform dose-response curves in triplicate and apply statistical models (e.g., Hill equation). Cross-correlate with computational docking to identify binding site variations .
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
- Methodological Answer: Synthesize analogs with targeted substitutions (e.g., replacing the ethoxy group with methoxy or halogen). Test against a panel of biological targets (e.g., kinases, GPCRs) and use multivariate analysis (PCA or PLS) to link structural descriptors (logP, polar surface area) to activity. Molecular dynamics (MD) simulations can predict conformational stability .
Q. What in silico methodologies predict metabolic stability and toxicity profiles?
- Methodological Answer: Use tools like SwissADME to calculate physicochemical properties (e.g., Lipinski’s Rule of Five). For toxicity, run QSAR models in ProTox-II or Derek Nexus. Docking studies with CYP450 isoforms (e.g., CYP3A4) identify potential metabolic hotspots. Validate predictions with in vitro microsomal assays .
Q. How can reaction intermediates be stabilized during large-scale synthesis?
- Methodological Answer: Employ flow chemistry to minimize intermediate degradation. Use scavenger resins (e.g., polymer-bound triphenylphosphine) to sequester reactive byproducts. Monitor intermediates in real-time via inline FTIR or Raman spectroscopy. For air-sensitive steps, maintain an inert atmosphere (N₂/Ar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
